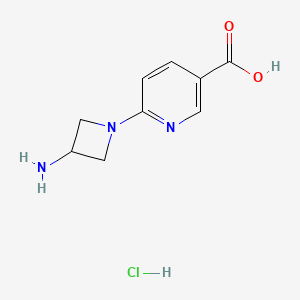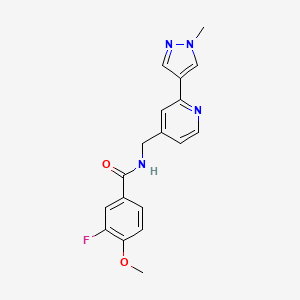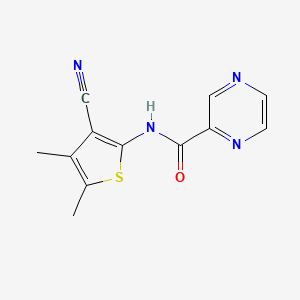![molecular formula C21H24N2O3S B2740155 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-61-0](/img/structure/B2740155.png)
2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common route is the condensation of 2,4,6-trimethylbenzenesulfonyl chloride with 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, at room temperature to form the desired sulfonamide compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. Continuous flow reactors may be employed to control reaction parameters more efficiently. Additionally, the use of high-throughput screening techniques can help in identifying the optimal conditions for the reactions involved in the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form the corresponding sulfinamide.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic agents like amines or alcohols are commonly used under mild conditions.
Major Products Formed
Oxidation: 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonyl derivatives.
Reduction: 2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfinamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is utilized as a building block in the synthesis of more complex molecules
Biology
It is studied for its potential biological activity. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly as enzyme inhibitors.
Medicine
Preliminary research indicates that it may have therapeutic potential. Its structure suggests possible applications as an anti-cancer or anti-inflammatory agent, though more research is needed to confirm these properties.
Industry
It may be used in the manufacturing of specialty chemicals, including dyes, agrochemicals, and advanced materials due to its stability and reactivity.
Mechanism of Action
Effects and Targets
The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
Pathways Involved
The exact pathways and molecular targets involved in its action are still under investigation. it is hypothesized to interfere with specific enzyme functions, leading to the modulation of biochemical pathways relevant to its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzenesulfonamide
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
3,5-dimethylbenzenesulfonamide derivatives
Unique Features
This compound stands out due to the combination of its pyrroloquinoline moiety with the benzenesulfonamide group. This unique structure may confer specific biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-12-8-13(2)20(14(3)9-12)27(25,26)22-17-10-16-6-5-7-23-19(16)18(11-17)15(4)21(23)24/h8-11,15,22H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIISYBMFGTKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2740074.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-chlorophenyl)ethanediamide](/img/structure/B2740077.png)
![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2740082.png)


![10-(2,5-dimethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2740088.png)

![N-(2,4-dichlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2740090.png)

![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2740093.png)

![N-[cyano(cyclopropyl)methyl]-3-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2740095.png)
